8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde

Catalog No.
S12363765
CAS No.
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde

Product Name

8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde

IUPAC Name

8-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-4-11-5-7(6-12)10-9(8)11/h2-6H,1H3

InChI Key

COPOSGAIAXNJGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C=O

8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound characterized by its imidazo and pyridine rings, with a methoxy group and an aldehyde functional group. The molecular formula is C9H8N2OC_9H_8N_2O, and its structure features a methoxy group at the 8-position of the imidazo[1,2-a]pyridine ring, contributing to its unique chemical properties and potential biological activities .

Typical of imidazo[1,2-a]pyridines, including:

  • Condensation Reactions: Involving the reaction of 2-aminopyridines with aldehydes to form imidazo[1,2-a]pyridine derivatives.
  • Oxidative Reactions: Utilizing metal-free catalysts for the synthesis of derivatives through oxidative C-N bond formation .
  • Cyclization: The compound can undergo cyclization reactions when reacted with suitable electrophiles or nucleophiles, leading to various substituted derivatives.

Imidazo[1,2-a]pyridine derivatives have been studied for their biological activities, including:

  • Anticholinesterase Activity: Some derivatives exhibit significant inhibition of acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating neurodegenerative diseases .
  • Antimicrobial Properties: Compounds in this class have shown promise against various bacterial strains.
  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

The synthesis of 8-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through several methods:

  • Condensation Reaction: Reacting 2-aminopyridine with an appropriate aldehyde or isonitrile under acidic or basic conditions.
  • Metal-Free Catalysis: Employing environmentally friendly catalysts such as iodine or flavin to facilitate the reaction without heavy metals .
  • Microwave-Assisted Synthesis: Utilizing microwave energy to enhance reaction rates and yields in the formation of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines and carbonyl compounds .

The applications of 8-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde include:

  • Pharmaceutical Development: As a scaffold in drug design due to its diverse biological activities.
  • Chemical Research: Used in studies exploring the reactivity and properties of heterocyclic compounds.
  • Material Science: Potential applications in developing new materials with unique electronic or optical properties.

Interaction studies involving 8-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at a molecular level.
  • In Silico Studies: Computational modeling to predict interactions and optimize the structure for enhanced activity.

Several compounds share structural similarities with 8-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
8-Methylimidazo[1,2-a]pyridineMethyl group at position 8Known for its mutagenic properties
6-Methoxyimidazo[1,2-a]pyridineMethoxy group at position 6Exhibits different biological activity profiles
5-Fluoroimidazo[1,2-a]pyridineFluorine substituent at position 5Increased lipophilicity and altered pharmacokinetics
Imidazo[1,2-a]pyridineBasic structure without substitutionsServes as a parent compound for various derivatives

The uniqueness of 8-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde lies in its specific methoxy substitution pattern and aldehyde functionality, which influence its reactivity and biological activity compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

176.058577502 g/mol

Monoisotopic Mass

176.058577502 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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